Cyclohexyl 3-methoxypropanoate
CAS No.: 112032-53-8
Cat. No.: VC4909473
Molecular Formula: C10H18O3
Molecular Weight: 186.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112032-53-8 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.251 |
| IUPAC Name | cyclohexyl 3-methoxypropanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
| Standard InChI Key | AMSRJRHLEMQROV-UHFFFAOYSA-N |
| SMILES | COCCC(=O)OC1CCCCC1 |
Introduction
Structural and Molecular Characteristics
Cyclohexyl 3-methoxypropanoate belongs to the ester family, with a molecular formula of C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . Its structure comprises a cyclohexyl group attached via an ester linkage to a 3-methoxypropanoic acid backbone. Key structural descriptors include:
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SMILES Notation:
COCCC(=O)OC1CCCCC1, which delineates the methoxy group (-OCH₃) at the third carbon of the propanoate chain and the cyclohexyl ester. -
InChI Key:
AMSRJRHLEMQROV-UHFFFAOYSA-N, providing a standardized identifier for computational and database applications.
The compound’s predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, highlight its gas-phase behavior under varying adduct conditions (Table 1) . These predictions are critical for mass spectrometry-based identification in complex mixtures.
Table 1: Predicted Collision Cross-Section (CCS) Values for Cyclohexyl 3-Methoxypropanoate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 187.13288 | 142.8 |
| [M+Na]⁺ | 209.11482 | 152.1 |
| [M-H]⁻ | 185.11832 | 143.6 |
Physicochemical Properties
Cyclohexyl 3-methoxypropanoate’s properties are influenced by its ester and ether functionalities:
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Hydrophobicity: The cyclohexyl group imparts significant lipophilicity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate.
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Thermal Stability: Esters generally exhibit stability up to 150–200°C, making them suitable for high-temperature applications.
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Spectroscopic Signatures: While experimental NMR data are unavailable, predicted -NMR peaks include:
Future Research Directions
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Synthetic Optimization: Developing catalytic systems (e.g., enzymatic esterification) to enhance yield and sustainability.
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Biological Activity Screening: Evaluating antimicrobial or anticancer properties in vitro.
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Material Science Applications: Testing as a plasticizer or solvent in polymer formulations.
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